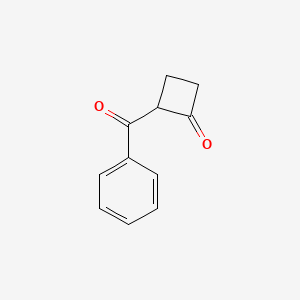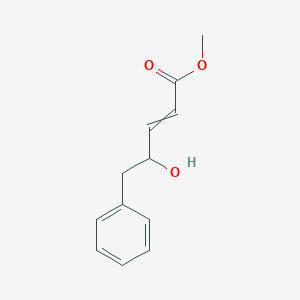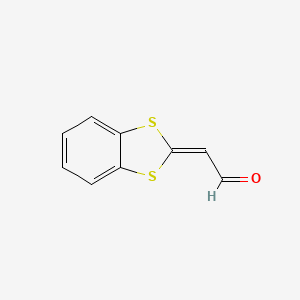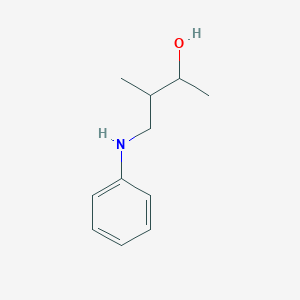
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a dioxaborinane ring, which includes boron, oxygen, and carbon atoms. The presence of boron in its structure makes it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronate esters with diols. One common method is the condensation reaction between a boronic acid and a diol under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boron atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated boron compounds or alkylated derivatives.
Applications De Recherche Scientifique
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile reagent in chemical reactions. In biological systems, boron-containing compounds can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane: Characterized by a dioxaborinane ring with boron, oxygen, and carbon atoms.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups and organic substituents.
Borate Esters: Esters formed by the reaction of boronic acids with alcohols.
Uniqueness
This compound is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties. The presence of both boron and oxygen atoms in the ring enhances its reactivity and makes it a valuable reagent in various chemical transformations. Additionally, its stability and ease of synthesis make it an attractive compound for industrial applications.
Propriétés
Numéro CAS |
85060-06-6 |
|---|---|
Formule moléculaire |
C7H15BO2 |
Poids moléculaire |
142.01 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO2/c1-6(2)8-9-5-4-7(3)10-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
VWTYNXQSTNLRFJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCC(O1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)

![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)






![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)




